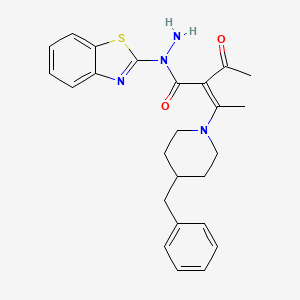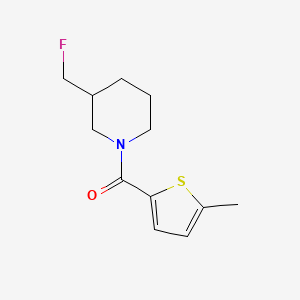![molecular formula C16H21F3N4O2 B15112824 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112824.png)
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring attached to a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with morpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvents and reagents are carefully selected to ensure the efficiency and safety of the process .
化学反応の分析
Types of Reactions
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
作用機序
The mechanism of action of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to target proteins or enzymes, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxybenzoic acid: This compound shares the pyrimidine core but differs in the substituent groups attached to the ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrimidine structure but with different substituents and ring systems.
Uniqueness
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C16H21F3N4O2 |
|---|---|
分子量 |
358.36 g/mol |
IUPAC名 |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H21F3N4O2/c1-11-20-13(16(17,18)19)9-14(21-11)23-7-8-25-12(10-23)15(24)22-5-3-2-4-6-22/h9,12H,2-8,10H2,1H3 |
InChIキー |
BPSRUNMIVZBACR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)N2CCOC(C2)C(=O)N3CCCCC3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride](/img/structure/B15112741.png)
![6-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)morpholin-3-one](/img/structure/B15112747.png)
![11-[(1-Methyl-2-oxopyridin-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B15112758.png)
![2-[5-(5-Fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B15112785.png)
![N-[2-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B15112793.png)
![2-[5-(Oxolane-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15112796.png)
![5-Bromo-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15112816.png)


![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide](/img/structure/B15112831.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15112839.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15112840.png)
![1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15112857.png)
![3-Bromo-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15112863.png)
